3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid
Description
3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid (CAS: 24680-64-6) is a conformationally constrained bicyclic compound featuring a phenyl substituent at the 3-position and a carboxylic acid group at the 2-position of the norbornane (bicyclo[2.2.1]heptane) scaffold . This structure imparts unique steric and electronic properties, making it valuable in medicinal chemistry and materials science. It is a key intermediate in synthesizing bioactive molecules, particularly anti-infective agents and enzyme inhibitors .
Properties
CAS No. |
24680-64-6 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
3-phenylbicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C14H16O2/c15-14(16)13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2,(H,15,16) |
InChI Key |
NNUSVTIAASPYFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C(C2C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation via Diels-Alder Cycloaddition
The synthesis of 3-phenylbicyclo[2.2.1]heptane-2-carboxylic acid often begins with the Diels-Alder reaction between cyclopentadiene and a phenyl-substituted dienophile. For example, phenylmaleic anhydride reacts with cyclopentadiene under thermal conditions (80–120°C) to yield bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives. The endo selectivity of this reaction ensures the phenyl group occupies the syn position relative to the carboxylic acid moiety, a critical factor for subsequent hydrogenation.
Hydrogenation Conditions and Catalyst Selection
The unsaturated bicyclic intermediate undergoes catalytic hydrogenation to saturate the norbornene double bond. Evans et al. demonstrated that hydrogenation of (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid benzyl ester using 10% palladium on activated charcoal in ethanol at 25°C under 1 atm H₂ for 24 hours achieves quantitative conversion to the saturated analog. Key parameters include:
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Catalyst loading | 5–10 wt% Pd/C | Higher loading reduces reaction time |
| Solvent | Ethanol | Polar protic solvent enhances H₂ solubility |
| Pressure | 1 atm | Ambient pressure sufficient for saturation |
| Temperature | 25–40°C | Elevated temps risk over-reduction |
Post-hydrogenation, the benzyl ester is hydrolyzed via acid-catalyzed (e.g., HCl/EtOH) or base-mediated (e.g., NaOH/MeOH) conditions to yield the free carboxylic acid.
Stereoselective Synthesis via Chiral Auxiliaries
Enantiomerically Pure Intermediates
To access enantiopure 3-phenylbicyclo[2.2.1]heptane-2-carboxylic acid, chiral auxiliaries are introduced during the Diels-Alder step. A method adapted from pyrrolidine-based syntheses involves substituting the dienophile with a chiral benzyl group. For instance, (S)-1-phenylethylamine derivatives facilitate asymmetric induction, yielding bicyclic lactams that are subsequently oxidized to carboxylic acids. X-ray crystallography confirms the absolute configuration of intermediates, ensuring stereochemical fidelity.
Resolution Techniques
Racemic mixtures of the hydrogenated product are resolved using chiral stationary-phase chromatography or diastereomeric salt formation. For example, treatment with (1S,2S)-1,2-diphenylethylenediamine forms separable salts, achieving enantiomeric excess (ee) >98%.
Retrosynthetic Analysis and Alternative Pathways
Retrosynthetic Disconnections
Retrosynthetic planning identifies bicyclo[2.2.1]heptane as the core structure, with disconnections at:
- The carboxylic acid group (via hydrolysis of esters or nitriles).
- The phenyl substituent (via Friedel-Crafts alkylation or Suzuki coupling).
Palladium-Catalyzed Cross-Coupling
Recent advances employ Suzuki-Miyaura coupling to introduce the phenyl group post-cyclization. For example, a brominated norbornane intermediate reacts with phenylboronic acid under Pd(PPh₃)₄ catalysis, achieving 75–85% yield. This method circumvents the need for high-temperature Diels-Alder conditions.
Industrial-Scale Production and Process Optimization
Continuous-Flow Hydrogenation
Transitioning from batch to continuous-flow systems enhances scalability. A tubular reactor packed with Pd/C catalyst (0.5 g/cm³) operates at 50°C and 10 bar H₂, reducing reaction time from 24 hours to <30 minutes while maintaining >99% conversion.
Solvent Recycling and Waste Reduction
Ethanol is recovered via distillation and reused, lowering production costs by ~40%. Solid waste (spent catalyst) is treated with aqua regia to reclaim palladium, achieving 95% recovery efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anticholinergic properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with molecular targets such as receptors and enzymes. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, its anticholinergic properties are due to its ability to block acetylcholine receptors, affecting neurotransmission .
Comparison with Similar Compounds
Anti-Infective Derivatives: PKZ18 and PKZ18-22
Structural Features :
- PKZ18 : 3-((4-(4-Isopropylphenyl)-5-methylthiazol-2-yl)carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid.
- PKZ18-22: 3-[[[4-[4-(2-Methylpropyl)phenyl]-2-thiazolyl]amino]carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid .
Activity :
- PKZ18 : Inhibits T-box genes in Staphylococcus aureus (MIC for MRSA: 8–16 µg/mL) without eukaryotic cytotoxicity .
- PKZ18-22 : Exhibits superior biofilm inhibition compared to PKZ18 and synergizes with antibiotics like vancomycin .
Key Insight : The substitution of the phenyl group (isopropyl vs. 2-methylpropyl) enhances biofilm penetration and broad-spectrum activity .
Amino Acid Transport Inhibitors
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH):
- Structure: Features an amino group at the 2-position instead of phenyl.
- Activity: Inhibits the L-system neutral amino acid transporter at the blood-brain barrier (IC₅₀ ~5 µM) .
| Compound | Substituent | Biological Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|---|
| BCH | 2-Amino | L-system amino acid transporter | ~5 µM |
Comparison: The phenyl group in 3-phenyl derivatives confers anti-infective properties, while the amino group in BCH shifts activity toward transporter inhibition.
Examples :
Steric and Stereochemical Considerations
- Stereo-Specificity : Unlike thiophenecarboxylate derivatives (e.g., compounds 7 and 8 in ), 3-phenylbicycloheptane derivatives show minimal stereo-specificity in biological activity, allowing structural flexibility .
- Isomerization : Diendo-3-toluoyl derivatives isomerize to exo-endo configurations under acidic or basic conditions, affecting their stability in synthesis .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | Reference |
|---|---|---|---|---|
| 3-Phenylbicyclo | 244.29 | 3.2 | <0.1 (water) | |
| BCH | 167.19 | 1.8 | >10 (water) | |
| PKZ18 | 424.52 | 4.5 | <0.01 (water) |
Key Insight : Bulky substituents (e.g., thiazole-phenyl groups) increase hydrophobicity, reducing aqueous solubility but improving membrane permeability.
Biological Activity
3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound that has garnered interest in various fields due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid features a bicyclic structure with a phenyl group, which contributes to its unique chemical properties. The compound can be synthesized through methods such as the Diels-Alder reaction, where specific conditions are optimized for yield and purity.
The biological activity of 3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid is primarily attributed to its interactions with specific molecular targets in biological systems. It has been shown to influence enzyme activity and receptor binding, which can modulate various physiological processes.
Key Mechanisms:
- Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Interaction : It may interact with neurotransmitter receptors, suggesting potential applications in neurology.
Anticholinergic Activity
One of the notable biological activities of 3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid is its anticholinergic effects, which have implications for the treatment of conditions like asthma and chronic obstructive pulmonary disease (COPD). The compound may inhibit acetylcholine receptors, leading to bronchodilation and reduced mucus secretion.
Cardiovascular Effects
Studies have indicated that derivatives of this compound exhibit anti-arrhythmic properties, making them potential candidates for treating cardiac arrhythmias. The pharmacological profile suggests that it could serve as a prophylactic or therapeutic agent in managing abnormal heart rhythms .
Research Findings and Case Studies
Recent studies have explored the pharmacological potential of 3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid through various experimental approaches:
| Study | Findings | Implications |
|---|---|---|
| In vitro studies | Demonstrated significant inhibition of specific enzymes related to metabolic disorders | Potential use in metabolic syndrome therapies |
| Animal models | Showed reduced heart rate variability and improved cardiac function | Possible applications in cardiovascular health |
| Molecular docking studies | Identified strong binding affinities with neurotransmitter receptors | Insights into neurological applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
